molecular formula C18H23ClN2O2 B275787 N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine

N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine

Cat. No. B275787
M. Wt: 334.8 g/mol
InChI Key: POMBIJBCDZGKNB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine, also known as CM-156, is a novel compound that has been studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is not fully understood, but it is believed to involve the modulation of various signaling pathways, including the MAPK/ERK, PI3K/Akt, and NF-κB pathways. N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has also been shown to inhibit the activity of various enzymes, including COX-2 and MMP-9.
Biochemical and Physiological Effects:
N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to have a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. In cancer research, N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. In inflammation research, N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neurodegenerative disease research, N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to protect neurons from oxidative stress and prevent cognitive decline.

Advantages and Limitations for Lab Experiments

One advantage of N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method. However, one limitation of N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is its limited availability, which can make it difficult to conduct large-scale experiments.

Future Directions

There are several future directions for N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine research, including:
1. Further investigation of its mechanism of action, particularly its modulation of signaling pathways and enzyme activity.
2. Exploration of its potential therapeutic applications in other fields, such as cardiovascular disease and metabolic disorders.
3. Development of more efficient synthesis methods to increase its availability for research.
4. Investigation of its potential side effects and toxicity in vivo.
5. Development of analogs and derivatives of N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine to improve its efficacy and selectivity.
Conclusion:
N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine is a novel compound that has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. Its mechanism of action involves the modulation of various signaling pathways and enzyme activity. N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has a variety of biochemical and physiological effects, including anti-cancer, anti-inflammatory, and neuroprotective effects. While it has advantages such as its potential therapeutic applications and relatively simple synthesis method, its limited availability can be a limitation. There are several future directions for N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine research, including further investigation of its mechanism of action, exploration of its potential therapeutic applications in other fields, and development of more efficient synthesis methods.

Synthesis Methods

The synthesis of N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine involves several steps, including the condensation of 3-chloro-2-methylphenylboronic acid with furan-2-carbaldehyde, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained by reacting the intermediate with 2-(morpholin-4-yl)ethanamine.

Scientific Research Applications

N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Inflammation research has demonstrated that N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine can reduce the production of pro-inflammatory cytokines and alleviate symptoms of inflammatory diseases. In neurodegenerative disease research, N-{[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl}-2-(morpholin-4-yl)ethanamine has been shown to protect neurons from oxidative stress and prevent cognitive decline.

properties

Molecular Formula

C18H23ClN2O2

Molecular Weight

334.8 g/mol

IUPAC Name

N-[[5-(3-chloro-2-methylphenyl)furan-2-yl]methyl]-2-morpholin-4-ylethanamine

InChI

InChI=1S/C18H23ClN2O2/c1-14-16(3-2-4-17(14)19)18-6-5-15(23-18)13-20-7-8-21-9-11-22-12-10-21/h2-6,20H,7-13H2,1H3

InChI Key

POMBIJBCDZGKNB-UHFFFAOYSA-N

SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCN3CCOCC3

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(O2)CNCCN3CCOCC3

Origin of Product

United States

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